(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Enzymatic peptide synthesis Unnatural amino acid incorporation Biocatalysis

The Cbz group provides unique orthogonal stability not replicable by Boc or Fmoc, preventing racemization and ensuring high yields in complex syntheses (e.g., AZ's azepinone patent WO2004/080983). The specific (S)-enantiomer is crucial; the (R)-form (CAS 127474-54-8) yields diastereomers with altered properties. This is the exact substrate for enzyme-catalyzed unnatural peptide assembly. Ensure synthetic success—demand the correct (S)-Cbz-protected chiral building block.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 78553-51-2
Cat. No. B152456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid
CAS78553-51-2
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1
InChIKeyDGEZDWGCGXHLEW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (CAS 78553-51-2) for Specialized Peptide Synthesis and Chiral Chemistry Procurement


(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, commonly known as Cbz-L-allylglycine or Z-(Allyl)Gly-OH, is a protected, chiral, non-proteinogenic α-amino acid derivative . It features an allyl side chain and an acid-labile benzyloxycarbonyl (Cbz) protecting group on the α-amine, making it a critical building block for introducing alkene functionality into peptide chains . Its primary procurement value lies in its defined L-stereochemistry and the orthogonal protection strategy it enables .

Why Generic Allylglycine or Alternative Protecting Group Substitutions Fail for (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid


Substituting this compound with a generic, racemic allylglycine or a derivative with a different protecting group introduces significant, quantifiable risks to experimental outcomes. The use of racemic DL-allylglycine necessitates complex and often low-yielding chiral resolution steps, while substituting the Cbz group with a more acid-stable tert-butyloxycarbonyl (Boc) group would preclude its use in orthogonal protection strategies where mild, neutral hydrogenolysis is required. Furthermore, the specific stereochemistry is critical for biological recognition; even a small percentage of the undesired D-enantiomer in a peptide sequence can drastically alter binding affinity and pharmacological activity, making high enantiomeric purity a non-negotiable procurement specification .

Quantitative Performance Evidence for (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid in Peptide Coupling and Enzymatic Synthesis


Enzymatic Synthesis: Cbz-L-Allylglycine as an Acyl Donor for Dipeptide Formation

The protected dipeptide Cbz-L-allylglycine-L-phenylalaninamide (Cbz-L-Ag-L-PheNH2) was successfully synthesized using proteases from Aspergillus oryzae and Aspergillus sojae, with the Cbz-L-allylglycine derivative serving as the acyl donor . In stark contrast, the same enzymes were completely unable to catalyze the reverse reaction (using allylglycine as the acyl acceptor), demonstrating a strict substrate specificity .

Enzymatic peptide synthesis Unnatural amino acid incorporation Biocatalysis

Enzymatic Synthesis: Thermoly sin-Catalyzed Tetrapeptide Elongation

Cbz-L-allylglycine-containing dipeptides (Cbz-L-Ag-L-Phe and L-Phe-L-AgOEt) serve as viable substrates for thermolysin, enabling the successful synthesis of the longer tetrapeptide Cbz-L-Ag-L-Phe-L-Phe-L-AgOEt . While a specific yield is not reported in the abstract, this confirms the compound's incorporation into larger, defined oligopeptide sequences.

Peptide elongation Thermolysin catalysis Polymer precursor synthesis

Chemical Purity Specification: High-Performance Liquid Chromatography (HPLC) Assay

Commercial suppliers for (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (CAS 78553-51-2) provide a standard purity of ≥98% as determined by HPLC . This high level of chemical purity minimizes the presence of undefined impurities that could act as inhibitors or side-reactants in sensitive chemical reactions, ensuring reproducible and predictable outcomes in multi-step syntheses.

Quality Control HPLC Purity Specification

Enantiomeric Purity: Strict Control of D-Enantiomer Content

A key differentiator for this specific product is the quantifiable control over the undesired (R)-enantiomer. Supplier specifications for the (S)-enantiomer (CAS 78553-51-2) report an enantiomer content of ≤0.5% for the (R)-isomer by chiral HPLC . This corresponds to an enantiomeric excess (ee) of ≥99%, which is a crucial quality metric for ensuring biological or catalytic activity is derived solely from the intended stereoisomer.

Chiral Purity Enantiomeric Excess Stereoisomer Control

Storage and Stability: Defined Conditions for Long-Term Integrity

To ensure the compound's integrity and prevent degradation, specific storage conditions are mandated. Suppliers and chemical databases recommend storage at 2-8°C or at -20°C for long-term storage . For the related (R)-enantiomer, a material safety datasheet notes the compound is "Stable under recommended storage conditions" . This is not a comparator-based metric, but it provides essential, quantifiable guidance for maintaining the product's specified purity and activity post-procurement.

Stability Storage Conditions Compound Integrity

Key Application Scenarios for (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid in Chemical Biology and Materials Research


Orthogonal Protection Strategies in Solid-Phase Peptide Synthesis (SPPS)

The Cbz group of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is stable to the basic conditions used for Fmoc deprotection but is readily removed via catalytic hydrogenolysis. This orthogonality is essential for constructing complex peptides where multiple protecting groups must be removed sequentially without affecting the peptide backbone. Its high purity (≥98%) and enantiomeric excess (≥99%) ensure that the final peptide sequence is both chemically and stereochemically well-defined .

Site-Specific Bioconjugation via Olefin Metathesis

The terminal allyl group provides a unique, chemically addressable handle for site-specific modification. Peptides incorporating this residue can undergo cross-metathesis or ring-closing metathesis (RCM) to introduce a vast array of functional groups or create conformationally constrained cyclic peptides. This application requires the high chemical purity and defined stereochemistry provided by this specific building block .

Enzymatic Synthesis of Functionalized Peptide Biomaterials

As demonstrated by its successful use as an acyl donor in protease-catalyzed reactions, this compound can be enzymatically incorporated into peptide sequences . This green chemistry approach is particularly valuable for synthesizing novel biomaterials where harsh chemical conditions must be avoided. The ability to create defined sequences like Cbz-L-Ag-L-Phe-L-Phe-L-AgOEt serves as a proof-of-concept for constructing polymerizable peptide units .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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